2-Bromo-4-cyclobutylpyridine CAS number 2937865-91-1
2-Bromo-4-cyclobutylpyridine CAS number 2937865-91-1
CAS Number: 2937865-91-1 Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol [1]
Executive Summary
2-Bromo-4-cyclobutylpyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry, specifically designed to bridge the gap between aromatic planarity and saturation (Fsp³ character).[1] Unlike traditional alkyl-substituted pyridines, the 4-cyclobutyl motif offers unique conformational restriction and metabolic stability, acting as a superior bioisostere for isopropyl or tert-butyl groups.[1]
This guide details the synthesis, reactivity profile, and application of this core in drug discovery, focusing on its utility as a divergent intermediate for generating library arrays via C2-functionalization.[1]
Physicochemical Profile & Design Rationale
The "Cyclobutyl Advantage"
In lead optimization, replacing flexible alkyl chains with cycloalkyl rings often improves potency by reducing the entropic penalty of binding. The cyclobutyl group specifically offers:
-
Lipophilicity Modulation: Increases logP moderately compared to methyl, but less than corresponding open-chain butyl isomers.[1]
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to CYP450-mediated oxidation than linear alkyl chains due to ring strain and lack of accessible terminal methyl groups.
-
Vector Control: The C4-substitution pattern projects the cyclobutyl group perpendicular to the pyridine ring plane, filling hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).[1]
Calculated Properties
| Property | Value (Predicted) | Significance |
| cLogP | 3.1 - 3.4 | Lipophilic; ideal for CNS penetration or hydrophobic pocket occupancy.[1] |
| TPSA | ~12.9 Ų | Low polar surface area, suggesting high membrane permeability.[1] |
| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing Br at C2 lowers basicity compared to pyridine (5.2).[1] |
| H-Bond Acceptors | 1 | The pyridine nitrogen.[2][3][4] |
Synthetic Methodologies
The synthesis of 2-Bromo-4-cyclobutylpyridine poses a regioselectivity challenge. Direct bromination of 4-cyclobutylpyridine is often non-selective. Therefore, two primary routes are recommended: Radical Minisci Alkylation (Modern) and Transition-Metal Cross-Coupling (Traditional).[1]
Route A: Radical Minisci Alkylation (Recommended)
This route utilizes the innate electrophilicity of protonated N-heterocycles to trap nucleophilic alkyl radicals. It is the most direct method to install the cyclobutyl group at C4 of a 2-bromopyridine precursor.
Mechanism:
-
Radical Generation: Oxidative decarboxylation of cyclobutanecarboxylic acid (using Ag(I)/Persulfate or Photoredox catalysis).[1]
-
Addition: The cyclobutyl radical adds to the protonated 2-bromopyridine.
-
Selectivity: Substitution occurs preferentially at C4 due to steric hindrance at C6 (by the Br) and electronic activation at C2/C4.
Route B: Negishi/Suzuki Cross-Coupling
Uses 2-bromo-4-iodopyridine or 2,4-dibromopyridine.[1]
-
Reagent: Cyclobutylzinc bromide (Negishi) or Cyclobutylboronic acid (Suzuki).[1]
-
Challenge: Controlling mono-coupling at C4 vs C2. The C4-halogen is typically more reactive in nucleophilic aromatic substitution (
), but Pd-catalysis requires careful ligand selection to differentiate the positions.
Experimental Protocols
Protocol 1: Silver-Catalyzed Minisci Alkylation
Suitable for gram-scale synthesis without photoredox equipment.[1]
Reagents:
-
Cyclobutanecarboxylic acid (2.0 equiv)[1]
-
Silver Nitrate (AgNO₃, 0.2 equiv)[1]
-
Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)[1]
-
Sulfuric Acid (H₂SO₄, 1.0 equiv)[1]
-
Solvent: DCM/Water (biphasic 1:1)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-bromopyridine (10 mmol) in DCM (20 mL) and add water (20 mL). Add H₂SO₄ (10 mmol) to protonate the pyridine.
-
Radical Precursor: Add cyclobutanecarboxylic acid (20 mmol) and AgNO₃ (2 mmol).
-
Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.
-
Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (15 mmol) in water over 30 minutes. Note: Gas evolution (CO₂) will be observed.[1]
-
Reaction: Stir at 40°C for 2-4 hours. Monitor by LCMS for the product mass (M+H = 212/214).
-
Workup: Basify with NaOH (1M) to pH >9. Extract with DCM (3x).[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The 4-substituted product is typically the major isomer, separable from trace 6-substituted by-products.
Protocol 2: C2-Functionalization (Suzuki Coupling)
Standard validation of the scaffold's utility.
Reagents:
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(dppf)Cl₂ (0.05 equiv)[1]
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: Dioxane/Water (4:1)[1]
Procedure:
-
Combine all reagents in a microwave vial.
-
Degas with nitrogen for 5 minutes.
-
Heat at 100°C for 2 hours (or microwave 120°C for 30 min).
-
Filter through Celite and concentrate.
Visualization of Chemical Pathways[6]
Diagram 1: Synthesis & Divergent Functionalization
This workflow illustrates the construction of the core and its downstream utility in library generation.
Caption: Figure 1: Radical decarboxylative alkylation (Minisci) followed by Pd-catalyzed diversity generation.
Safety & Handling (MSDS Summary)
-
Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.
-
Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is reactive toward organolithiums (lithium-halogen exchange occurs rapidly at -78°C).[1]
References
-
Minisci Reaction Fundamentals
-
Cyclobutyl in Medicinal Chemistry
-
Modern Minisci Protocols (Photoredox)
-
Calculated Properties & Spectra
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
